2-Phenylpentan-2-amine
Overview
Description
2-Phenylpentan-2-amine is a synthetic compound that belongs to the phenethylamine class of chemicals. It is recognized for its stimulant properties and has been studied for its potential therapeutic applications. The molecular formula of this compound is C₁₁H₁₇N, and it has a molecular weight of 163.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpentan-2-amine can be synthesized through various methods. One common approach involves the alkylation of ammonia or amines with haloalkanes. This method requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the nitration of aromatic compounds followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes typically include the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile, followed by the removal of extraneous nitrogen substituents to yield the pure amine product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl-substituted amines.
Scientific Research Applications
2-Phenylpentan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylpentan-2-amine involves its interaction with various molecular targets and pathways. It primarily acts on neurotransmitter receptors, including dopamine and serotonin receptors . The compound modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways . This modulation can result in stimulant effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A naturally occurring compound with similar stimulant properties.
Amphetamine: A well-known stimulant with a similar chemical structure.
Methamphetamine: A potent stimulant with a similar mechanism of action.
Uniqueness
2-Phenylpentan-2-amine is unique due to its specific chemical structure, which allows for distinct interactions with neurotransmitter receptors. Its unique structure also provides different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
2-phenylpentan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHZEICCELUQFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293385 | |
Record name | α-Methyl-α-propylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91896-86-5 | |
Record name | α-Methyl-α-propylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91896-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-α-propylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpentan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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